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molecular formula C6H7NO2 B131517 N-ethylmaleimide CAS No. 128-53-0

N-ethylmaleimide

Cat. No. B131517
M. Wt: 125.13 g/mol
InChI Key: HDFGOPSGAURCEO-UHFFFAOYSA-N
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Patent
US07198791B2

Procedure details

This example shows the design and synthesis of a linear peptide based on loop 1 of domain III of AMA-1. A 49 residue peptide comprising residues AMA-1446–490, with three additional amino acids (GGC) at the N-terminus, and one additional G residue at the C-terminus (FIG. 1), was prepared by solid phase peptide synthesis on Sieber amide resin (0.5 mmol/g) using Fmoc chemistry and an ABI433A peptide synthesizer. The pseudoproline unit Fmoc-IleSer(ψMe,Mepro)-OH was used in place of Ile39 and Ser40. After assembly, the peptide was cleaved from a portion of the resin using TFA:H2O:EDT:TIS (92.5:2.5:2.5:2.5) for 3.5 h at room temperature. After concentration in vacuo the peptide was precipitated with diethyl ether, and purified by reverse-phase HPLC (C18 column) using a gradient of MeCN in water (25% to 50%) with 0.1% TFA over 15 min. The purity was >95% by analytical HPLC. The constitution was confirmed by amino acid analysis and electrospray mass spectrometry (Table-1). Another portion of the resin carrying the intact peptide chain (ca. 60 μmol) was treated with PE-succ-OH (130 mg, 160 μmol) (FIG. 1), HATU (61 mg, 160 μmol), HOAt (22 mg, 160 μmol), and iPr2EtN (82 μl) in DMF:CH2Cl2 (4 ml, 1:2) for 18 h at room temp. After washing the resin with DMF (4×) and CH2C12(4×) the peptide conjugate was cleaved from the resin with 1% TFA in CH2Cl2 (4×4 ml). The combined organic fractions were concentrated in vacuo and the conjugate was redissolved in TFA:H2O:EDT:TIS (92.5:2.5:2.5:2.5) for 4 h at room temp. The TFA was then removed in vacuo and AMA49-L1was precipitated with iPr2O and then purified by HPLC on a C4 column using a gradient of 10 to 100% MeCN/water with 0.1% TFA. The purity was >95% by analytical HPLC. The constitution was confirmed by amino acid analysis and electrospray mass spectrometry (Table-1). The presence of two free thiols was proven by an Ellman test, and by reaction with excess N-ethylmaleimide (NEM) and detection of the bis-NEM derivative by HPLC-MS. AMA49-C1 was prepared in the same way except that sPE-succ-OH was used (FIG. 1), and in the final step the conjugate (4 mg) was oxidized in ammonium acetate buffer (50 mM, pH 8) and 2,2,2-trifluoroethanol (TFE) (1:1, 100 ml) for 4 days at room temperature. After addition of AcOH (100 μl) and lyophilization, AMA49-C1 was purified by HPLC as above for AMA49-L1. The formation of the disulfide bridge was confirmed by a negative Ellman test and by attempted derivatization with NEM, which gave no bis NEM-derivative by HPLC-MS. For the synthesis of AMA49-L2, the dithiol (6 mg) was alkylated with iodoacetamide (43μmol) in a mixture (5:4) of phosphate buffer (0.1 M, pH 7.5) and TFE. The AMA49-L2 was purified by HPLC on a C4 column using a gradient of 10 to 100% MeCN/water with 0.1% TFA. The purity was >95% by analytical HPLC. Electrospray mass spectrometry showed the expected mass (Table 1).
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
61 mg
Type
reactant
Reaction Step Three
Name
Quantity
22 mg
Type
reactant
Reaction Step Three
Quantity
82 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
Fmoc-IleSer(ψMe,Mepro)-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])([C:3](F)(F)F)=O.CN(C(ON1N=N[C:18]2C=[CH:20][CH:21]=[N:22][C:17]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=NC2N([OH:41])N=NC=2C=1.C(N(C(C)C)C(C)C)C.FC(F)(F)CO>CN(C=O)C.C([O-])(=O)C.[NH4+].CC(O)=O.C(Cl)Cl.O>[CH2:21]([N:22]1[C:17](=[O:41])[CH:18]=[CH:3][C:1]1=[O:7])[CH3:20] |f:1.2,7.8|

Inputs

Step One
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
61 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
22 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
82 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[NH4+]
Step Six
Name
Quantity
100 μL
Type
solvent
Smiles
CC(=O)O
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Fmoc-IleSer(ψMe,Mepro)-OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo the peptide
CUSTOM
Type
CUSTOM
Details
was precipitated with diethyl ether
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase HPLC (C18 column)
CUSTOM
Type
CUSTOM
Details
over 15 min
Duration
15 min
WASH
Type
WASH
Details
After washing the resin with DMF (4×) and CH2C12(4×) the peptide conjugate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic fractions were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the conjugate was redissolved in TFA
CUSTOM
Type
CUSTOM
Details
The TFA was then removed in vacuo and AMA49-L1was
CUSTOM
Type
CUSTOM
Details
precipitated with iPr2O
CUSTOM
Type
CUSTOM
Details
purified by HPLC on a C4 column
CUSTOM
Type
CUSTOM
Details
by reaction with excess N-ethylmaleimide (NEM) and detection of the bis-NEM derivative by HPLC-MS
CUSTOM
Type
CUSTOM
Details
AMA49-C1 was prepared in the same way except that sPE-succ-OH
CUSTOM
Type
CUSTOM
Details
was purified by HPLC as above for AMA49-L1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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